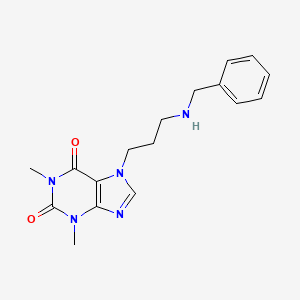
2-Cyclopropyl-3-oxobutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Cyclopropyl-3-oxobutanenitrile is an organic compound characterized by a cyclopropyl group attached to a nitrile and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-3-oxobutanenitrile typically involves the reaction of cyclopropyl cyanide with appropriate reagents under controlled conditions. One common method includes the hydrolysis of cyclopropyl cyanide followed by subsequent reactions to introduce the ketone group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the desired transformations .
化学反応の分析
Types of Reactions: 2-Cyclopropyl-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the specific reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
2-Cyclopropyl-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Cyclopropyl-3-oxobutanenitrile involves its interaction with molecular targets through its functional groups. The cyclopropyl group imparts conformational rigidity, while the nitrile and ketone groups participate in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
類似化合物との比較
Cyclopropyl cyanide: Shares the cyclopropyl and nitrile groups but lacks the ketone functionality.
Cyclopropyl ketone: Contains the cyclopropyl and ketone groups but lacks the nitrile functionality.
Cyclopropyl carboxylic acid: Contains the cyclopropyl group and a carboxylic acid group instead of a nitrile and ketone.
Uniqueness: 2-Cyclopropyl-3-oxobutanenitrile is unique due to the presence of both nitrile and ketone functional groups attached to a cyclopropyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its similar compounds .
特性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC名 |
2-cyclopropyl-3-oxobutanenitrile |
InChI |
InChI=1S/C7H9NO/c1-5(9)7(4-8)6-2-3-6/h6-7H,2-3H2,1H3 |
InChIキー |
ZBSUCBUQBVQTNC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C#N)C1CC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole](/img/structure/B8746089.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-(triethylsilyl)-](/img/structure/B8746093.png)







![N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8746132.png)

![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B8746149.png)

